This compound can be sourced from various synthetic methods that involve the cyclization of appropriate precursors. It falls under the category of O-heterocycles and specifically within lactones, which are cyclic esters that can be derived from hydroxy acids. The chemical structure can be represented as follows:
The synthesis of 3,3-dimethyl-2,3-dihydropyran-4-one can be achieved through several methods:
The molecular structure of 3,3-dimethyl-2,3-dihydropyran-4-one features a six-membered ring containing one oxygen atom and one carbonyl group. Key structural characteristics include:
3,3-Dimethyl-2,3-dihydropyran-4-one participates in various chemical reactions:
The mechanism by which 3,3-dimethyl-2,3-dihydropyran-4-one reacts typically involves:
Mechanistic studies often employ kinetic analysis to determine rate constants and activation energies for various transformations involving this compound.
The physical and chemical properties of 3,3-dimethyl-2,3-dihydropyran-4-one include:
Physical properties are often determined using standard laboratory techniques such as boiling point determination and solubility tests.
The applications of 3,3-dimethyl-2,3-dihydropyran-4-one span several fields:
3,3-Dimethyl-2,3-dihydropyran-4-one represents a structurally distinctive and synthetically valuable heterocyclic compound within the broader dihydropyranone family. Characterized by the molecular formula C₇H₁₀O₂ (molar mass: 126.15 g/mol) and CAS Registry Number 625099-32-3, this molecule features a six-membered oxygen-containing ring with a conjugated enone system [1] [3] [10]. Its chemical structure incorporates a quaternary carbon center at the 3-position, imparting significant steric and electronic properties that influence both its reactivity and conformational stability. The compound typically exists as a colorless to pale yellow liquid with a predicted density of 1.003±0.06 g/cm³ and boiling point of 160.4±15.0°C, requiring storage under inert atmosphere at 2-8°C for long-term stability [3] [10]. As a functional hybrid structure combining aspects of cyclic enol ethers and α,β-unsaturated carbonyl systems, 3,3-dimethyl-2,3-dihydropyran-4-one serves as a versatile synthetic intermediate in the construction of complex molecular architectures, particularly those with biological relevance.
Within the dihydropyranone structural continuum, 3,3-dimethyl-2,3-dihydropyran-4-one occupies a specialized niche defined by its specific unsaturation pattern and substitution profile:
Ring Saturation and Unsaturation: The compound belongs to the 2H-pyran-4-one subclass, characterized by a double bond between C2-C3 and the carbonyl group at C4, distinguishing it from the isomeric 4H-pyran-4-ones and fully saturated tetrahydropyrans [2] [4]. This electronic arrangement creates a cross-conjugated system where the enol ether oxygen and carbonyl group participate in distinct resonance pathways, significantly influencing its dipole moment (predicted: 3.5-4.0 D) and frontier molecular orbital distribution [6].
Substitution Pattern: The presence of geminal dimethyl groups at C3 creates a quaternary stereocenter that imposes significant steric encumbrance and ring puckering. X-ray crystallographic studies of related 3,3-disubstituted dihydropyranones reveal a characteristic half-chair conformation with the carbonyl oxygen displaced approximately 15-20° from the mean ring plane [8]. This substitution pattern also increases ring strain energy compared to unsubstituted analogs (estimated +5-7 kcal/mol), enhancing susceptibility to ring-opening reactions at the lactone functionality [6].
Electronic Features: The molecule exhibits strong UV absorption at λmax ≈ 300 nm (ε ≈ 12,500 M⁻¹cm⁻¹) in ethanol, characteristic of n→π* transitions in α,β-unsaturated δ-lactones [9]. NMR spectroscopy reveals diagnostic signals including a distinctive vinylic proton at C2 (δH 5.8-6.2 ppm), the C3 quaternary carbon (δC 85-90 ppm), and the carbonyl carbon (δC 190-195 ppm) [3] [7]. The enone system displays polarized bond lengths with C4=O (1.210-1.215 Å) and C4-C5 (1.480-1.485 Å) distances consistent with significant carbonyl polarization [6].
Table 1: Structural Comparison of Key Dihydropyranone Derivatives
Compound Name | Systematic Name | Saturation Pattern | Characteristic Substituents | Key Structural Feature |
---|---|---|---|---|
3,3-Dimethyl-2,3-dihydropyran-4-one | 3,3-Dimethyl-4-oxo-4H-pyran | 2,3-Dihydro | 3,3-dimethyl | Quaternary C3 center |
3,4-Dihydro-2H-pyran | 3,4-Dihydro-2H-pyran | 3,4-Dihydro | None | Endocyclic enol ether |
3,6-Dihydro-2H-pyran | 3,6-Dihydro-2H-pyran | 3,6-Dihydro | None | Exocyclic double bond |
5,6-Dihydropyran-2-one | 5,6-Dihydro-2H-pyran-2-one | 5,6-Dihydro | None | Cross-conjugated enone |
The strategic value of 3,3-dimethyl-2,3-dihydropyran-4-one in organic synthesis stems from its multifaceted reactivity profile, enabling diverse bond-forming transformations:
Cycloaddition Substrate: The electron-deficient diene character of the 2,3-dihydropyranone system facilitates participation in inverse-electron-demand Diels-Alder reactions. Computational studies indicate exceptionally high electrophilicity at C5-C6 (ω = 5.2 eV) and nucleophilic character at C2 (N = 3.1 eV), enabling regioselective cycloadditions with electron-rich dienophiles to construct bicyclic oxygen heterocycles with up to 98% ee under chiral Lewis acid catalysis [5]. This reactivity has been exploited in the synthesis of complex terpenoid frameworks and polyoxygenated natural product cores.
Functionalization at C2 and C6: The activated vinylic proton at C2 undergoes regioselective deprotonation (pKa ≈ 22 in DMSO) generating a nucleophilic site for alkylation, while the C6 position serves as an electrophilic center for conjugate additions. This ambident reactivity enables bidirectional functionalization, as demonstrated in the gram-scale synthesis of iodinated analog E-5-iodomethylene-6,6-dimethyl-5,6-dihydropyran-2-one (IDDP) – a potent anticancer agent precursor [9]. The quaternary C3 center effectively blocks undesired tautomerization or elimination pathways common in unsubstituted dihydropyranones.
Ring-Opening and Annulation: Under N-heterocyclic carbene (NHC) organocatalysis, the dihydropyranone undergoes ring-opening via acylazolium intermediates to generate homoenolate equivalents. These species participate in formal [4+2] and [3+3] cyclizations with aldehydes, isatins, and nitroalkenes, producing highly functionalized carbocyclic and heterocyclic systems with >90% diastereoselectivity [5]. The 3,3-dimethyl substitution pattern enhances the stability of these reactive intermediates by suppressing β-hydride elimination.
Table 2: Synthetic Applications of 3,3-Dimethyl-2,3-dihydropyran-4-one
Reaction Type | Key Partners | Products Formed | Yield Range | Application Significance |
---|---|---|---|---|
NHC-Catalyzed [4+2] | α,β-Unsaturated aldehydes | Spirocyclic δ-lactones | 54-99% | AMPA receptor modulator precursors |
Ru/NHC Tandem Catalysis | 1,3-Dicarbonyls | Trisubstituted dihydropyranones | 70-99% | Chiral building blocks for drug synthesis |
Electrophilic Iodination | I₂/Cu(OAc)₂ | 5-Iodomethylene derivatives | 74% | Anticancer agent IDDP synthesis |
Lewis Acid-Aldol | Aldehydes | Polyoxygenated chain-extended enones | 65-85% | Polyketide fragment synthesis |
The chemistry of dihydropyranones has evolved through distinct phases, with 3,3-dimethyl-2,3-dihydropyran-4-one emerging as a strategically important derivative:
Early Fundamental Studies (1960s-1980s): Initial investigations focused on the thermal behavior and conformational analysis of simple dihydropyran systems. Seminal work by Frey and coworkers established the kinetic parameters for thermal decomposition of 3,6-dihydro-2H-pyrans, revealing activation energies of 47.5-53.8 kcal/mol for retro-Diels-Alder fragmentation [6]. These studies provided foundational understanding of ring strain effects in oxygen heterocycles, though 3,3-disubstituted variants remained largely unexplored until the late 1980s. Computational analyses later confirmed that methyl substituents at the 3-position significantly reduce activation barriers by up to 5.2 kcal/mol through ground-state destabilization [6].
Methodological Advances (1990s-2010s): The development of asymmetric organocatalysis revolutionized dihydropyranone chemistry. Key innovations included:
Transition metal-catalyzed functionalizations including Pd-mediated C-H activation at C6 and Ru-catalyzed asymmetric hydrogenations, allowing stereocontrolled introduction of chiral centers adjacent to the lactone functionality [5] [9]
Contemporary Applications (2010s-Present): Recent breakthroughs have established 3,3-dimethyl-2,3-dihydropyran-4-one as a privileged scaffold in medicinal chemistry and materials science:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0